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molecular formula C15H21BrN2O4S B1284439 4-(4-BOC-piperazinosulfonyl)bromobenzene CAS No. 259808-63-4

4-(4-BOC-piperazinosulfonyl)bromobenzene

Cat. No. B1284439
M. Wt: 405.3 g/mol
InChI Key: AQKVPXFKSGCQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06747023B1

Procedure details

Diisopropylethylamine (4.00 ml) was added to a solution of 4-bromobenzenesulfonyl chloride (3.00 g) and 1-(tert-butoxycarbonyl)piperazine (2.40 g) in methylene chloride (50 ml) at room temperature. After stirring at room temperature for 30 minutes, the reaction mixture was concentrated under reduced pressure. The residue thus obtained was purified by chromatography on a silica gel column (hexane:ethyl acetate=4:1→1:1), followed by reprecipitation in a hexane—methylene chloride system, whereby the title compound (4.47 g) was obtained as a colorless solid.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CC)(C)C.[Br:10][C:11]1[CH:16]=[CH:15][C:14]([S:17](Cl)(=[O:19])=[O:18])=[CH:13][CH:12]=1.[C:21]([O:25][C:26]([N:28]1[CH2:33][CH2:32][NH:31][CH2:30][CH2:29]1)=[O:27])([CH3:24])([CH3:23])[CH3:22]>C(Cl)Cl>[Br:10][C:11]1[CH:16]=[CH:15][C:14]([S:17]([N:31]2[CH2:30][CH2:29][N:28]([C:26]([O:25][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:27])[CH2:33][CH2:32]2)(=[O:19])=[O:18])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on a silica gel column (hexane:ethyl acetate=4:1→1:1)
CUSTOM
Type
CUSTOM
Details
followed by reprecipitation in a hexane—methylene chloride system, whereby the title compound (4.47 g)
CUSTOM
Type
CUSTOM
Details
was obtained as a colorless solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)N1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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